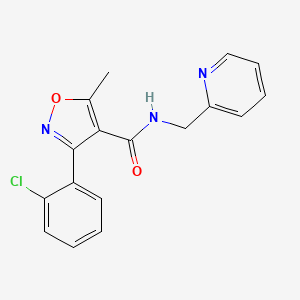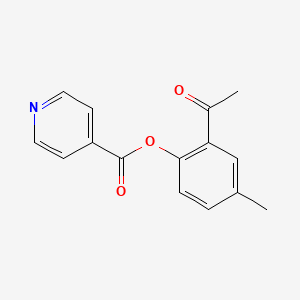![molecular formula C18H22N2O B5655674 4-[3-(4,6-dimethylpyridin-2-yl)benzyl]morpholine](/img/structure/B5655674.png)
4-[3-(4,6-dimethylpyridin-2-yl)benzyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis techniques for related morpholine compounds involve complex reactions that yield potential pharmaceutical compounds and exhibit significant activity for metal chelating effects. One example includes the synthesis of 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, which was investigated for its spectroscopic characteristics and interactions with beta-cyclodextrin (Ling-tian Tang et al., 2004). Another study reported the synthesis and characterization of novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, highlighting their potential antioxidant capacities (Özlem Gürsoy Kol et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, revealing intricate details about their conformation and interactions. For instance, the crystal structure analysis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone provided insights into its antiproliferative activity and stabilized molecular structure through hydrogen bonding (S. Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of morpholine derivatives are significant for their biological activities and interactions with other molecules. Studies have shown that these compounds can undergo various chemical reactions, producing new derivatives with potential biological activities. For example, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlighted its use in synthesizing potent antimicrobials (Y. C. S. Kumar et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the stability and application of these compounds. The crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one provided insights into its conformation and weak interactions linking molecules into dimers (F.M.M. Ahamed et al., 2015).
Eigenschaften
IUPAC Name |
4-[[3-(4,6-dimethylpyridin-2-yl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-10-15(2)19-18(11-14)17-5-3-4-16(12-17)13-20-6-8-21-9-7-20/h3-5,10-12H,6-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWQXPXBPPAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4,6-Dimethylpyridin-2-yl)benzyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5655607.png)
![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{5-[(methylthio)methyl]-2-furoyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5655615.png)
![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)
![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)
![N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5655637.png)
![1-{2-[4-(3-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5655639.png)
![2-[(2-cyclopropyl-2-oxoethyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5655644.png)
![2-(2,4-dichlorophenoxy)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5655658.png)

![1-acetyl-3-(3-methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5655680.png)
![ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5655681.png)


![4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B5655688.png)